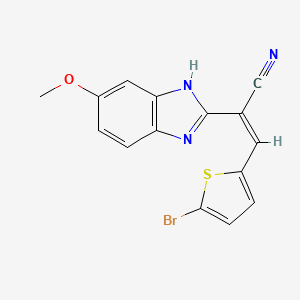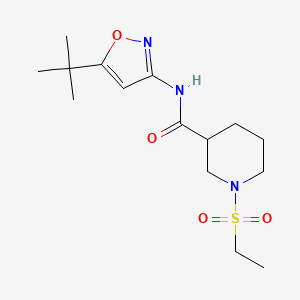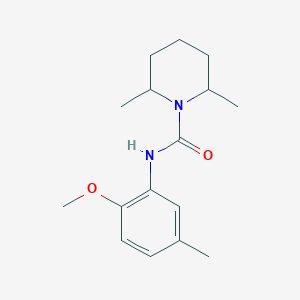
3-(5-bromo-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-bromo-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of acrylonitrile and benzimidazole, and it possesses unique chemical properties that make it a valuable tool for scientific investigation.
Mécanisme D'action
The mechanism of action of 3-(5-bromo-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. The inhibition of tubulin polymerization is a well-known target for cancer therapy, and this compound has shown promising results in preclinical studies as a potential anticancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In vivo studies have shown that this compound exhibits potent antitumor activity in xenograft models of breast cancer, lung cancer, and colon cancer. The compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(5-bromo-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile in lab experiments include its potent antitumor activity, low toxicity, and good pharmacokinetic properties. The compound is also easy to synthesize and purify, making it readily available for research purposes. However, there are some limitations to using this compound in lab experiments. The compound is relatively unstable and can undergo degradation under certain conditions, which can affect its activity and potency. Additionally, the compound has limited solubility in aqueous solutions, which can make it challenging to use in certain assays and experiments.
Orientations Futures
There are several future directions for research on 3-(5-bromo-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile. One direction is to further investigate the mechanism of action of the compound and its effects on tubulin polymerization. Another direction is to explore the potential of the compound as a fluorescent probe for imaging of intracellular microtubules. Additionally, further studies are needed to optimize the synthesis method and improve the stability and solubility of the compound. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential anticancer agent.
Méthodes De Synthèse
The synthesis of 3-(5-bromo-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile involves the reaction between 5-bromo-2-thiophenecarboxaldehyde and 5-methoxy-1H-benzimidazole-2-carbaldehyde in the presence of acetic anhydride and triethylamine. The reaction proceeds through a Knoevenagel condensation reaction, followed by an intramolecular cyclization to form the final product. The synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-(5-bromo-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been used in various scientific research applications, including drug discovery, bioimaging, and material science. In drug discovery, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. In bioimaging, this compound has been used as a fluorescent probe for imaging of intracellular microtubules. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties.
Propriétés
IUPAC Name |
(Z)-3-(5-bromothiophen-2-yl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c1-20-10-2-4-12-13(7-10)19-15(18-12)9(8-17)6-11-3-5-14(16)21-11/h2-7H,1H3,(H,18,19)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNYRXZXMJVIAS-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(S3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(S3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-methoxybenzyl)-4-[4-(methylthio)benzyl]-2-piperazinone](/img/structure/B5338706.png)
![4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5338721.png)
![5-methoxy-2-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}methyl)-4-pyridinol](/img/structure/B5338728.png)
![9-[2-(4-methylphenyl)ethyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5338735.png)
![2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)butanoyl]morpholine](/img/structure/B5338744.png)

![4'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5338757.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5338771.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5338777.png)

![1-[(4-fluorophenoxy)acetyl]azocane](/img/structure/B5338811.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5338820.png)
![N-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5338826.png)
![3,4-dimethyl-6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5338831.png)
